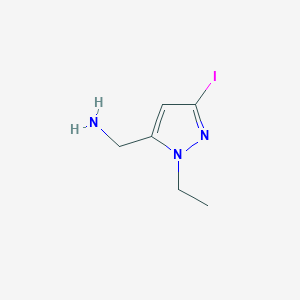

![molecular formula C18H18N2O4S B2878745 3,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 912764-15-9](/img/structure/B2878745.png)

3,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

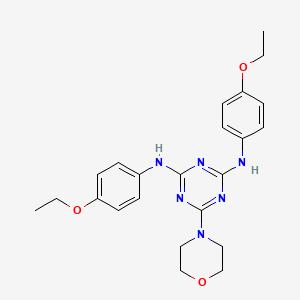

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve coupling reactions and treatment with various reagents . The compounds were evaluated for anti-inflammatory activity and showed inhibition of COX-1 and COX-2 .Wissenschaftliche Forschungsanwendungen

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their diverse pharmacological activities. These compounds are pivotal in medicinal chemistry due to their efficacy across a range of biological activities. Particularly, benzothiazole and its derivatives exhibit antiviral, antimicrobial, anti-inflammatory, and anticancer properties, underscoring their significance in drug development. Their structural modifications enhance their activities, making them crucial for therapeutic applications (Bhat & Belagali, 2020).

Therapeutic Potential of Benzothiazoles

Benzothiazole compounds, due to their broad spectrum of activities, serve as foundational structures for the development of new chemotherapeutic agents. The modifications of the benzothiazole scaffold have led to the emergence of compounds with antimicrobial, anti-inflammatory, and notably, antitumor activities. These structural variations contribute to the ongoing exploration of benzothiazoles as potential chemotherapeutics, highlighting their growing importance in the pharmaceutical field (Kamal et al., 2015).

Environmental Impact and Fate of Parabens

While not directly related to the specific chemical compound , it's noteworthy that studies on parabens, which share some structural similarities with benzothiazole derivatives in terms of aromatic compounds used in pharmaceuticals, shed light on the environmental impact and behavior of synthetic compounds. Parabens, utilized extensively as preservatives, demonstrate the need for understanding the fate and behavior of synthetic compounds in aquatic environments. This research underscores the importance of assessing the ecological footprint of chemical compounds, including those related to benzothiazole derivatives (Haman et al., 2015).

Wirkmechanismus

Target of Action

Related compounds have been found to inhibitphosphodiesterase 10A (PDE10A) , a protein abundant in brain tissue. PDE10A plays a crucial role in signal transduction by breaking down cyclic nucleotides, thus regulating the cells’ responses to signals.

Mode of Action

This interaction could lead to changes in the cellular levels of cyclic nucleotides, thereby affecting signal transduction within the cell .

Biochemical Pathways

These pathways play a critical role in various cellular processes, including cell growth, inflammation, and neuronal signaling .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If it acts as a PDE10A inhibitor, it could increase the cellular levels of cyclic nucleotides, leading to altered signal transduction and potentially influencing processes such as cell growth, inflammation, and neuronal signaling .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-10-5-7-13(23-3)15-16(10)25-18(19-15)20-17(21)11-6-8-12(22-2)14(9-11)24-4/h5-9H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMGECMKOXSAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2878678.png)

![2-[(2-methylcyclopropanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2878680.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)

![Ethyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2878684.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2878685.png)